molecular formula C14H21IO B8449618 4-(2-Ethylhexyloxy)iodobenzene

4-(2-Ethylhexyloxy)iodobenzene

Cat. No.: B8449618
M. Wt: 332.22 g/mol
InChI Key: UOMCJERKHZESES-UHFFFAOYSA-N
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Description

4-(2-Ethylhexyloxy)iodobenzene is a halogenated aromatic compound featuring an iodobenzene core substituted at the para position with a 2-ethylhexyloxy group. This branched alkoxy chain enhances solubility in organic solvents, making it valuable in polymer synthesis, photoresist formulations, and catalysis. Its structure balances steric bulk and electronic effects, enabling applications in materials science and organic synthesis. For example, it is a key component in the polymer PBDTTT-C, used in bulk-heterojunction solar cells due to its favorable electron-donating properties and compatibility with fullerene derivatives .

Properties

Molecular Formula

C14H21IO

Molecular Weight

332.22 g/mol

IUPAC Name

1-(2-ethylhexoxy)-4-iodobenzene

InChI

InChI=1S/C14H21IO/c1-3-5-6-12(4-2)11-16-14-9-7-13(15)8-10-14/h7-10,12H,3-6,11H2,1-2H3

InChI Key

UOMCJERKHZESES-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC1=CC=C(C=C1)I

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituent on iodobenzene significantly influences physical properties and reactivity. Below is a comparative analysis:

Compound Substituent Molecular Weight Melting Point (°C) Boiling Point (°C) Key Applications
4-(2-Ethylhexyloxy)iodobenzene 2-Ethylhexyloxy ~330 (estimated) Not reported Not reported Polymer solar cells , photoresists
4-Iodoanisole (4-Methoxyiodobenzene) Methoxy 234.04 48–51 237 Organic synthesis, intermediates
Iodobenzene None (parent compound) 204.01 -29 188 Catalysis, NMR calibration
1-(Ethoxymethoxy)-4-iodobenzene Ethoxymethoxy 258.09 Not reported Not reported Organic intermediates
trans-4-(trans-4-Propylcyclohexyl)cyclohexyl-4-iodobenzene Cyclohexyl-propyl 410.38 Not reported Not reported Liquid crystal precursors

Key Observations :

  • Solubility: The bulky 2-ethylhexyloxy group in 4-(2-Ethylhexyloxy)iodobenzene improves solubility in nonpolar solvents compared to smaller substituents like methoxy, facilitating solution-processable materials for photovoltaics .
  • Thermal Stability : Branched alkoxy groups (e.g., 2-ethylhexyloxy) enhance thermal stability in polymers, critical for solar cell longevity .
  • Reactivity : Iodobenzene derivatives with electron-donating substituents (e.g., alkoxy) exhibit slower oxidative addition in cross-coupling reactions compared to unsubstituted iodobenzene, affecting catalytic yields .

Role in Polymer Solar Cells

4-(2-Ethylhexyloxy)iodobenzene is integral to the donor polymer PBDTTT-C, which achieves power conversion efficiencies (PCE) of ~7.4% in bulk-heterojunction solar cells . Compared to analogs:

  • PBDTTT-C vs. The 2-ethylhexyloxy group in PBDTTT-C broadens absorption spectra and improves phase separation with PC71BM .
  • Methoxy vs. 2-Ethylhexyloxy : Methoxy-substituted polymers (e.g., PBDTTT-M) show reduced solubility, leading to uneven film morphology and lower device efficiency .

Catalytic Performance

While iodobenzene itself is widely used in cross-coupling reactions, substituted derivatives like 4-(2-Ethylhexyloxy)iodobenzene are less common in catalysis. For example, iodobenzene achieves 85% yield in Sonogashira coupling after eight recycles , but bulky substituents may hinder palladium coordination, reducing efficiency.

Specialized Derivatives

  • Deuterated Analog (Iodobenzene D5) : Used for NMR calibration due to distinct deuterium shifts, unlike 4-(2-Ethylhexyloxy)iodobenzene, which lacks isotopic labeling .
  • Cyclohexyl-Substituted Derivatives : These exhibit liquid crystalline properties, unlike the amorphous nature of 4-(2-Ethylhexyloxy)iodobenzene .

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